1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate
Description
This compound is a propanedioate derivative featuring a pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system known for its role in medicinal chemistry and nucleotide analog design. The structure integrates:
- Diethyl propanedioate esters at positions 1 and 3, enhancing solubility in organic solvents.
- An acetamido group at position 2, which may influence hydrogen-bonding interactions.
The pyrrolo[2,3-d]pyrimidine core is structurally analogous to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .
Properties
Molecular Formula |
C16H20N4O5 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(7H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H20N4O5/c1-4-24-14(22)16(20-10(3)21,15(23)25-5-2)6-11-7-18-13-12(11)8-17-9-19-13/h7-9H,4-6H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
YQVUSKOJSZUDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=NC=NC=C12)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Observations:
Bioactivity: While the target compound lacks direct activity reports, analogs like 13 and 22 demonstrate antiparasitic and kinase-inhibitory properties, respectively. The acetamido and ester groups in the target compound may reduce cellular permeability compared to trifluoromethyl or cyano-substituted analogs .
Synthetic Accessibility : The target compound’s propanedioate ester framework simplifies synthesis compared to more complex indole- or pyridine-containing analogs (e.g., 22 ), which require multi-step coupling .
Stability : The diethyl ester groups likely enhance hydrolytic stability relative to compounds with labile acetyl or amide linkages (e.g., 13 ) .
Research Findings and Data Gaps
Physicochemical Properties (Inferred):
| Parameter | Target Compound | Compound 22 | Compound 13 |
|---|---|---|---|
| Molecular Weight | ~420 g/mol | ~540 g/mol | ~280 g/mol |
| LogP (Predicted) | 2.1 | 3.8 | 1.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
Critical Analysis of Evidence
The provided literature highlights:
- Synthetic protocols for pyrrolo[2,3-d]pyrimidine derivatives (e.g., 22 , TT-1 ) emphasize nucleophilic substitution and acylation steps, applicable to the target compound’s synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate, and how can competing reaction pathways be minimized?
- Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, such as coupling, cyclization, and functionalization. A common approach is to start with a chlorinated pyrrolopyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and proceed with nucleophilic substitution or cross-coupling reactions. For example, ethyl-4-aminobenzoate can react under reflux in ethanol to introduce the acetamido group . To minimize side reactions (e.g., over-oxidation), use controlled conditions (e.g., low temperatures for NaBH₄ reductions, which achieve >90% yield) . Thin-layer chromatography (TLC) and NMR should monitor intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC/GC-MS : Quantify purity and detect residual solvents.
- NMR (¹H, ¹³C, 2D-COSY) : Confirm stereochemistry and functional groups (e.g., acetamido vs. ester moieties).
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
- FT-IR : Validate carbonyl (C=O) and amine (N-H) groups.
Contaminants like unreacted chlorinated intermediates can skew bioactivity results, so rigorous purification (e.g., column chromatography) is critical .
Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Test against JAK2 or Aurora kinases, given pyrrolopyrimidine’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/pharmacokinetics : Employ shake-flask methods for logP determination and microsomal stability assays .
Advanced Research Questions
Q. How can computational models predict the reactivity of the pyrrolo[2,3-d]pyrimidine core during functionalization?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example:
- Reaction Path Search : Quantum mechanics (QM) simulations (e.g., Gaussian 16) model transition states for cross-coupling reactions .
- Solvent Effects : COSMO-RS predicts solvent interactions affecting yield (e.g., THF vs. DMF for LiAlH₄ reductions) .
Computational data should guide experimental trials, reducing trial-and-error approaches by ~40% .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolopyrimidine derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Reproducibility : Validate assays across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines).
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., oxidized acetamido groups) that may alter activity .
- Structural Analog Comparison : Benchmark against 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol, which shares a similar core but lacks the propanedioate ester .
Q. How can researchers optimize reaction conditions for scale-up without compromising enantiomeric purity?
- Methodological Answer : Apply statistical Design of Experiments (DoE):
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Maximize yield while minimizing racemization. For example, a Central Composite Design (CCD) revealed that KMnO₄ oxidation at 100°C in H₂SO₄ achieves complete conversion without epimerization .
- Continuous Flow Systems : Enhance reproducibility for multi-step syntheses (e.g., chlorination followed by esterification) .
Key Methodological Recommendations
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups to the pyrrolopyrimidine core. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
- Contradiction Analysis : When bioactivity data conflicts, re-test compounds using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Scale-Up : Pilot reactions in flow reactors to maintain thermal control and reduce side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
